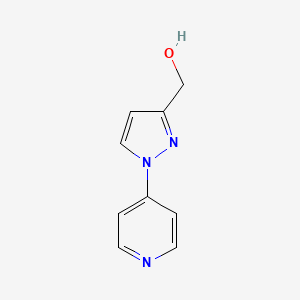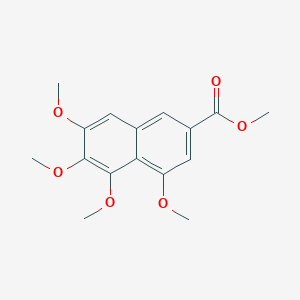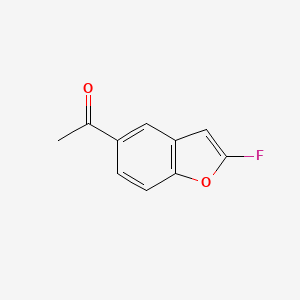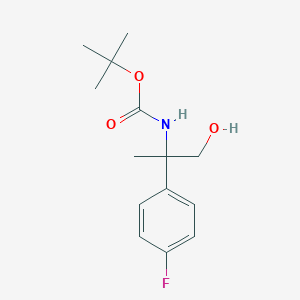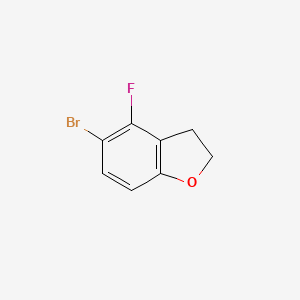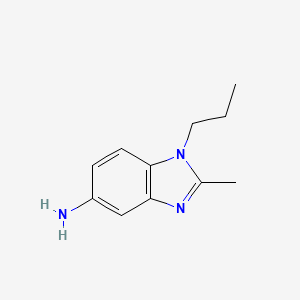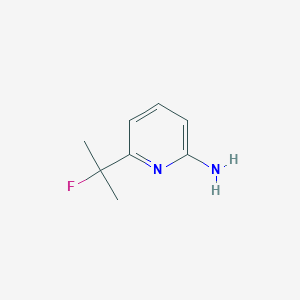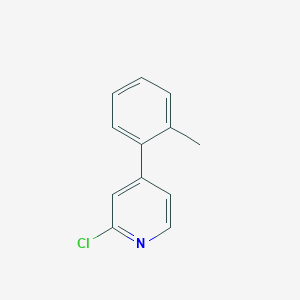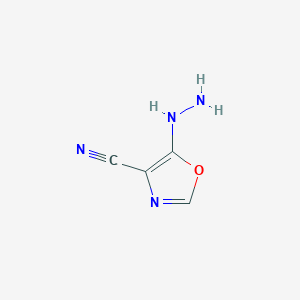![molecular formula C16H11BO3 B13924819 B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid: is a boronic acid derivative with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of a class of chemicals known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This is a common method for synthesizing boronic acids.
Boronate Esterification: This method involves the reaction of an aryl halide with a boronic ester under similar conditions as the Suzuki-Miyaura reaction.
Direct Boronic Acid Functionalization: This method involves the direct introduction of the boronic acid group into the aromatic ring.
Industrial Production Methods: While specific industrial production methods for B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid are not detailed, the general methods mentioned above are scalable and can be adapted for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols or alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Phenols: From oxidation reactions.
Alcohols or Alkanes: From reduction reactions.
Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential in developing new pharmaceuticals due to their ability to form stable complexes with biological molecules.
Industry:
Wirkmechanismus
The mechanism by which B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. This is facilitated by the boronic acid group, which can interact with diols, amines, and other nucleophiles. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
- Naphtho[2,3-B]benzofuran-1-ylboronic acid
- Benzo[b]naphtho[1,2-d]furan-7-ylboronic acid
Comparison:
- Structural Differences: While these compounds share a similar boronic acid functional group, their structural differences can lead to variations in reactivity and application.
- Unique Properties: B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid is unique in its specific arrangement of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo .
Eigenschaften
Molekularformel |
C16H11BO3 |
|---|---|
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
naphtho[1,2-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)20-15/h1-9,18-19H |
InChI-Schlüssel |
FSKSOHSZNZOSOC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OC3=C2C=CC4=CC=CC=C43)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


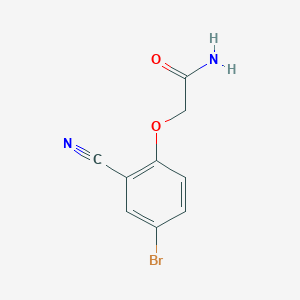
![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)

